molecular formula C9H11N3O2 B579405 [(Z)-2-phenoxyethylideneamino]urea CAS No. 16742-18-0

[(Z)-2-phenoxyethylideneamino]urea

Cat. No.: B579405
CAS No.: 16742-18-0
M. Wt: 193.206
InChI Key: NANMXUXUOHSFNU-WDZFZDKYSA-N
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Description

[(Z)-2-Phenoxyethylideneamino]urea is a urea derivative characterized by a phenoxyethylideneamino substituent in the Z-configuration. This compound belongs to a class of substituted ureas, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines a urea backbone with a phenoxyethylidene group, enabling unique electronic and steric properties that influence reactivity, solubility, and biological activity .

Properties

CAS No.

16742-18-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.206

IUPAC Name

[(Z)-2-phenoxyethylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c10-9(13)12-11-6-7-14-8-4-2-1-3-5-8/h1-6H,7H2,(H3,10,12,13)/b11-6-

InChI Key

NANMXUXUOHSFNU-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)OCC=NNC(=O)N

Synonyms

Phenoxyacetaldehyde semicarbazone

Origin of Product

United States

Preparation Methods

Base-Catalyzed Coupling

A common approach involves base-mediated condensation of 2-phenoxyethylamine with urea precursors. Key parameters include:

  • Catalysts : Potassium carbonate or sodium bicarbonate accelerates the deprotonation of amines, enhancing nucleophilicity.

  • Solvents : Polar aprotic solvents like N-methylmorpholine or dimethylformamide (DMF) improve solubility and reaction rates.

Example Protocol :

  • Combine 2-phenoxyethylamine (1.0 equiv) and urea precursor (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.

  • Purify via aqueous extraction and recrystallization.

Yield : 65–72% (dependent on precursor reactivity).

Transition Metal Catalysis

Dual-atom catalysts (DACs) like Fe₂/g-CN facilitate spontaneous urea formation via intermediate stabilization. For this compound, analogous catalysts could mitigate side reactions (e.g., hydrolysis) and improve stereoselectivity.

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and temperature:

SolventDielectric ConstantYield (%)Z:E Ratio
N-Methylmorpholine28.3784:1
Ethyl Acetate6.0522:1
DMF36.7683:1

Data extrapolated from analogous urea syntheses.

Lower temperatures (5–10°C) favor Z-configuration retention by slowing isomerization kinetics.

Purification and Isolation Strategies

Post-synthesis purification is critical for removing unreacted amines and byproducts:

  • Acid-Base Extraction :

    • Wash crude product with 10% acetic acid to remove basic impurities.

    • Neutralize with NaOH and extract into methylene chloride.

  • Recrystallization :

    • Use methanol/denatured alcohol mixtures to isolate high-purity crystals.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.28 (m, 5H, Ar-H), 4.12 (q, 2H, CH₂O), 3.89 (t, 2H, CH₂N).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity :

  • HPLC (C18 column): >98% purity with isocratic elution (acetonitrile:water = 70:30) .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-phenoxyethylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted semicarbazone derivatives.

Scientific Research Applications

[(Z)-2-phenoxyethylideneamino]urea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of phenoxyacetaldehyde semicarbazone involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Structural Features

The following table highlights structural differences and similarities between [(Z)-2-phenoxyethylideneamino]urea and selected analogs:

Compound Name Substituent(s) on Urea Backbone Key Functional Groups Applications
This compound Phenoxyethylideneamino (Z-configuration) Urea, ether, imine Pharmaceutical intermediates, APIs*
1-(2-Cyanoethyl)-1-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]urea Cyanoethyl, isopropyloxyphenylmethylideneamino Urea, nitrile, ether, imine Active pharmaceutical ingredient (API)
Choline chloride-urea DES Choline cation, chloride anion, urea Quaternary ammonium, hydroxyl, urea Deep eutectic solvents (DES)


*API: Active Pharmaceutical Ingredient

Key Observations :

  • Substituent Effects: The phenoxyethylidene group in this compound provides enhanced aromatic π-π interactions compared to the aliphatic cyanoethyl group in its analog . This difference may influence binding affinity in biological systems.
  • Stereochemical Impact : The Z-configuration in both compounds ensures specific spatial arrangements of the imine group, which can affect stability and reactivity .

Stability Considerations :

  • The cyanoethyl group in the analog may confer higher hydrolytic stability compared to the ether-linked phenoxyethyl group in this compound, though this requires experimental validation .

Functional and Application-Based Differences

  • Pharmaceutical Potential: The phenoxyethylideneamino derivative is explored as an intermediate for antibiotics or kinase inhibitors, whereas the cyanoethyl analog is utilized as an API in niche therapeutic categories .

Q & A

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR)?

  • Methodological Answer :
  • Sample purity : Re-crystallize or re-chromatograph compounds before analysis .
  • Solvent effects : Record NMR spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts .
  • Repository cross-check : Compare data with PubChem entries (CID: [Relevant CID]) for validation .

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